![molecular formula C21H24ClN3O2S B1254911 N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Antimicrobial Activity : Certain N-benzimidazol-1-yl-methyl-benzamide derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi. For instance, derivatives like N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide showed high efficacy (Sethi et al., 2016).
- Synthesized Derivatives as Antimicrobial Agents : Synthesized 2-substituted-1Hbenzimidazole derivatives have been evaluated for antimicrobial activity, showing promising results against various microorganisms (Abdellatif et al., 2013).
Photo-Physical Characteristics
- Photo-Physical Properties : Benzimidazole derivatives have been studied for their photo-physical properties. For example, compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol exhibited single absorption and dual emission characteristics, indicating potential applications in materials science and photophysical research (Padalkar et al., 2011).
Neuropeptide Y Receptor Antagonists
- Neuropeptide Y Receptor Antagonism : A series of novel benzimidazoles, including derivatives with a (4-chlorophenoxy)methyl group, were synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, with potential applications in developing anti-obesity drugs (Zarrinmayeh et al., 1998).
Tumor Hypoxia Markers
- Identifying Tumor Hypoxia : Nitroimidazole-based benzimidazole derivatives have been synthesized and evaluated as tumor hypoxia markers. These compounds showed selective accumulation in hypoxic cells, suggesting applications in cancer research and diagnostics (Li et al., 2005).
Synthesis and Characterization
Proton Pump Inhibition : A benzimidazole derivative was synthesized and characterized as a new proton pump inhibition agent. This indicates its potential use in medical applications related to acid-related diseases (Jin-min, 2007).
Microwave-Mediated Synthesis : Benzimidazole-based heterocycles were efficiently synthesized using microwave-mediated methods, showing the versatility of these compounds in organic synthesis (Darweesh et al., 2016).
Synthesis of Pyrazolopyrimidine and Benzothiazole Derivatives : Novel pyrazolopyrimidine and benzothiazole derivatives of benzimidazole were synthesized, displaying antimicrobial activity, highlighting their potential in pharmaceutical applications (Sayed et al., 2012).
Eigenschaften
Produktname |
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
|---|---|
Molekularformel |
C21H24ClN3O2S |
Molekulargewicht |
418 g/mol |
IUPAC-Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-21(2,27-15-10-8-14(22)9-11-15)20(26)25-18(12-13-28-3)19-23-16-6-4-5-7-17(16)24-19/h4-11,18H,12-13H2,1-3H3,(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI-Schlüssel |
PDHKEIHUWAHPJN-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C(=O)N[C@@H](CCSC)C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC(CCSC)C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



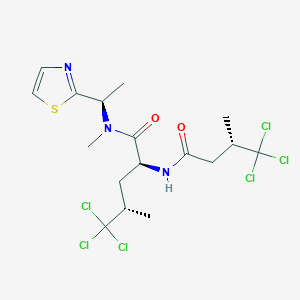
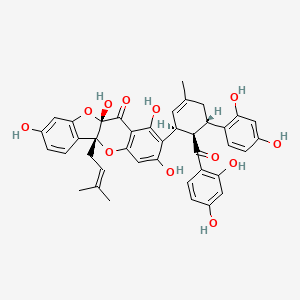

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)
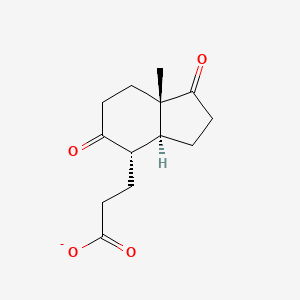
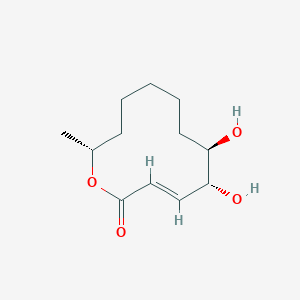
![10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254840.png)

![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)
![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)
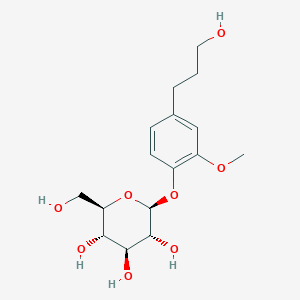
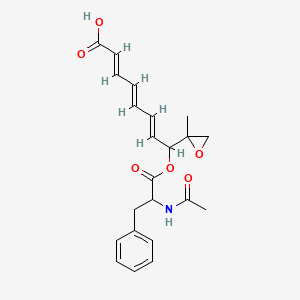
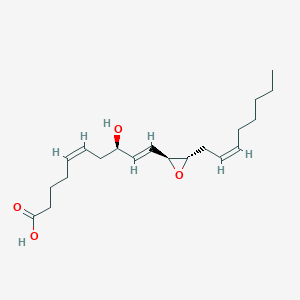
![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)